2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-5-carboxylic acid

Lipophilicity Drug-likeness Lead optimization

For medicinal chemistry programs, inconsistent scaffold sourcing introduces logP and target engagement variability. This exact 2-thienylcarbonyl derivative (XLogP3-AA=2.0) eliminates those uncontrolled variables, providing a validated starting point for Abl kinase (scaffold Ki=3474 nM) and xanthine oxidase (IC50 as low as 0.45 µM) inhibitor libraries. Key supply advantages: - Free C5-COOH acid enables direct amide coupling or prodrug ester formation. - Thiophene sulfur supports unique S-π interactions absent in phenyl/furyl isosteres. - Batch-to-batch consistency for reliable SAR in parallel library synthesis.

Molecular Formula C9H6N2O3S2
Molecular Weight 254.3 g/mol
Cat. No. B12121739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-5-carboxylic acid
Molecular FormulaC9H6N2O3S2
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)NC2=NC=C(S2)C(=O)O
InChIInChI=1S/C9H6N2O3S2/c12-7(5-2-1-3-15-5)11-9-10-4-6(16-9)8(13)14/h1-4H,(H,13,14)(H,10,11,12)
InChIKeyPXXVBIMDTXVDPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-5-carboxylic Acid – Bifunctional Kinase Scaffold


2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-5-carboxylic acid (CAS 1040631-63-7; molecular formula C9H6N2O3S2; MW 254.3) is a thiazole-5-carboxylic acid derivative bearing a thiophene-2-carboxamide substituent at the 2-position [1]. This compound belongs to the 2-amido-thiazole-5-carboxylic acid class, a scaffold that has been independently validated as a productive starting point for xanthine oxidase inhibitors (IC50 values reaching 0.45 µM for optimized representatives) [2] and Abl tyrosine kinase inhibitors (scaffold Ki = 3474 nM; derivatives achieving low-nanomolar affinity) [3]. Its bifunctional architecture—a carboxylic acid handle for amide coupling at C5 and a thienylcarbonyl amide at C2—positions it as a versatile intermediate for parallel library synthesis in medicinal chemistry programs targeting purine metabolism disorders and kinase-driven oncology indications.

Parallel amide library synthesis via C5-COOH handle
Xanthine oxidase inhibitor hit-to-lead exploration
Abl kinase inhibitor scaffold diversification studies

Criticality of the 2-Thienylcarbonyl Substituent


Thiazole-5-carboxylic acid derivatives are not functionally interchangeable; the nature of the 2-position substituent is a critical determinant of lipophilicity, electronic character, and target recognition. Even among closely related 2-amido congeners, computed logP (XLogP3-AA) values differ substantially: the 2-thienylcarbonyl variant displays XLogP3-AA = 2.0, whereas the corresponding 2-furylcarbonyl analog drops to XLogP3-AA ≈ 1.2, and the 2-benzoylamino analog rises to XLogP3-AA = 2.2 [1]. Such differences in logP of 0.2–0.8 units directly impact passive membrane permeability and off-rate kinetics from hydrophobic enzyme pockets. Furthermore, the thiophene sulfur participates in S–π and CH–S interactions that are absent in phenyl or furyl isosteres, subtly altering binding-site complementarity [2]. Procurement of the precise 2-thienylcarbonyl derivative is therefore mandatory when a screening hit or SAR series has been established on this exact scaffold; substituting a generic 2-substituted thiazole-5-carboxylic acid would introduce uncontrolled variables in logP, hydrogen-bonding capacity, and target engagement.

logP shift 2‑furyl or benzoyl analogs alter lipophilicity by 0.2–0.8 units, affecting permeability ranking
S interactions Thiophene sulfur participates in unique S–π/CH–S contacts absent in phenyl or furyl isosteres
scaffold fidelity SAR established on the 2‑thienylcarbonyl variant; generic 2‑substituted analogs introduce uncontrolled variables

Quantitative Differentiation from Closest Analogs


Lipophilicity Differentiation Among 2-Amido-thiazole Analogs

Among three 2-amido-thiazole-5-carboxylic acid analogs differing only in the nature of the acyl heterocycle, the 2-thienylcarbonyl derivative (target compound) exhibits an intermediate computed logP (XLogP3-AA = 2.0) relative to the more lipophilic 2-benzoylamino analog (XLogP3-AA = 2.2) and the considerably less lipophilic 2-furylcarbonyl analog (XLogP3-AA ≈ 1.2). These values were computed by the XLogP3 3.0 algorithm on PubChem and provide a cross-comparable lipophilicity signature [1]. The 0.2 log unit decrement relative to benzoyl indicates a modest reduction in membrane partitioning that may favor solubility while maintaining blood–brain barrier permeability potential; the 0.8 log unit increment over furyl suggests the thienyl ring provides a superior balance for programs requiring moderate logD without sacrificing the heteroatom-mediated binding interactions crucial for kinase active-site engagement [2].

Lipophilicity
Cross-study comparable
Thienyl XLogP3 = 2.0
Benzoyl XLogP3 = 2.2 (Δ+0.2)
Furyl XLogP3 ≈ 1.2 (Δ‑0.8)
Moderate lipophilicity may balance permeability and solubility for kinase scaffolds
Computed values; confirm experimentally for lead optimization
Lipophilicity Drug-likeness Lead optimization

Regioisomeric Specificity for Xanthine Oxidase Inhibition

Kaur et al. (2020) rationally designed and synthesized a panel of 22 thiazole-5-carboxylic acid derivatives and measured their xanthine oxidase (XO) inhibitory activity. The most potent compound in the series, GK-20, displayed an IC50 of 0.45 µM. Enzyme kinetic analysis revealed a mixed-type inhibition mechanism, and molecular docking confirmed that the 5-carboxylic acid moiety engages critical hydrogen-bonding contacts within the febuxostat-binding cavity [1]. Although the target compound 2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxylic acid was not among the tested derivatives, the study provides class-level evidence that the 5-carboxylic acid regioisomer is essential for XO engagement; replacement with the 4-carboxylic acid regioisomer (CAS 941869-49-4) would reposition the acid group and disrupt the conserved binding interaction that stabilizes the inhibitor–enzyme complex.

Regioisomer
Class-level inference
5‑COOH active (class benchmark IC50 0.45 µM)
4‑COOH predicted inactive by SAR
5‑COOH regioisomer essential for XO engagement
Target compound not directly tested; class SAR guides selection
Xanthine oxidase Regiochemistry Structure-activity relationship

Validated Abl Tyrosine Kinase Inhibitor Scaffold

Manetti et al. (2008) performed a pharmacophore-based virtual screen of commercially available N-(thiazol-2-yl)-2-thiophene carboxamide derivatives and identified ligands with affinity for the Abl tyrosine kinase ATP-binding site. In a cell-free enzymatic assay, the parent scaffold demonstrated a Ki of 3,474 nM against Abl. Structure-guided optimization of substituents on the thiazole ring yielded derivatives with affinities in the low-nanomolar range, representing an improvement of >100-fold over the parent scaffold [1]. The target compound 2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxylic acid retains the core thiophene-carboxamide-thiazole pharmacophore while presenting a free carboxylic acid at the 5-position that can serve as a derivatization handle for further potency optimization.

Abl kinase
Class-level inference
Parent scaffold Ki = 3,474 nM
Optimized derivatives
Supports Abl kinase inhibitor development
C5‑COOH handle enables further potency optimization
Patent precedent
Supporting evidence
Analogous to p56(Lck) inhibitor intermediates in EP1919885
Supports kinase inhibitor scaffold utility
Thienylcarbonyl group offers orthogonal chemical space
Abl kinase Tyrosine kinase inhibitor Pharmacophore screening

Patent Literature Precedent for Thiazole-5-carboxylic Acid Kinase Inhibitors

European Patent EP1919885 (Bristol-Myers Squibb, filed 2006) discloses a synthetic route to 2-amino-thiazole-5-carboxylic acid aryl amides, a class of compounds investigated as Src-family kinase p56(Lck) inhibitors. The patent claims methodology applicable to the target compound scaffold, establishing the industrial relevance of 2-amido-thiazole-5-carboxylic acids in kinase inhibitor development [1]. The target compound, bearing a 2-thienylcarbonyl group in place of the 2-amino group, offers a complementary electronic profile for diversification of patent space. Related 2-amino-5-carboxamidothiazoles have been reported as low-micromolar p56(Lck) inhibitors, further corroborating the utility of this scaffold class [2].

Patent precedent
Supporting evidence
Analogous to p56(Lck) inhibitor intermediates in EP1919885
Supports kinase inhibitor scaffold utility
Thienylcarbonyl group offers orthogonal chemical space
Patent intermediate Kinase inhibitor Synthetic route

Research and Industrial Application Scenarios


Xanthine Oxidase Hit-to-Lead Optimization

The thiazole-5-carboxylic acid core has yielded XO inhibitors with IC50 values as low as 0.45 µM (GK-20) [1]. The target compound provides a modular C5-carboxylic acid handle for rapid parallel amide or ester library synthesis, enabling systematic exploration of the C5-side-chain SAR that was critical for achieving sub-micromolar potency in the Kaur et al. (2020) series. Its computed XLogP3-AA of 2.0 positions it within the favorable lipophilicity window for renal transporter recognition, a key consideration for uricosuric agents.

Abl Tyrosine Kinase Inhibitor Discovery

The scaffold has a confirmed Ki of 3,474 nM against Abl kinase and can be optimized to low-nanomolar affinity through rational substituent variation [2]. The target compound's free 5-carboxylic acid is ideally suited for conversion to prodrug esters (improving oral bioavailability) or for direct conjugation to PEGylated carriers, extending the utility beyond the cell-free assay context described in the Manetti et al. (2008) study.

Fragment-Based Drug Design Using Thienyl Sulfur

The thiophene sulfur atom can engage in S–π and CH–S noncovalent interactions that are absent in phenyl isosteres, offering a unique vector for fragment growth [3]. The compound's molecular weight (254.3 Da) and moderate lipophilicity (XLogP3-AA = 2.0) satisfy fragment-like property guidelines, making it an attractive starting point for fragment-based screening against ATP-binding enzymes.

Chemical Probe Development for p56(Lck) Kinase

The structural analogy to the 2-amino-5-carboxamidothiazole p56(Lck) inhibitors described in the patent and primary literature [4] supports the use of the target compound as a core scaffold for developing affinity probes or PROTAC precursors. The carboxylic acid at C5 can be derivatized with linker moieties for E3 ligase recruitment without altering the thienylcarbonyl pharmacophore essential for kinase engagement.

Application
Selection Property
Validation Focus
Xanthine oxidase hit-to-lead exploration
5‑carboxylic acid regiochemistry and C5 derivatization
Enzyme inhibition potency and binding mode confirmation
Abl kinase inhibitor SAR expansion
Scaffold Ki and C5 handle for prodrug/linker chemistry
Kinase inhibition assay and cellular activity context
Fragment-based kinase inhibitor screening
Fragment-like properties and thienyl sulfur interactions
Binding affinity and fragment elaboration
p56(Lck) kinase probe development
Thienylcarbonyl pharmacophore and C5 linker handle
Target engagement and PROTAC compatibility
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